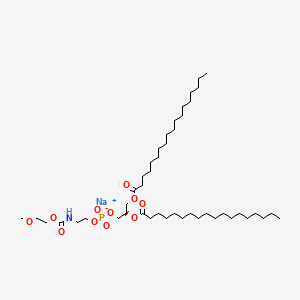
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride
Vue d'ensemble
Description
“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1423027-24-0 . It has a molecular weight of 279.77 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H .
Molecular Structure Analysis
The Inchi Code for “this compound” provides information about its molecular structure. The code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 279.77 . The compound is stored at room temperature .Applications De Recherche Scientifique
Environmental Estrogens and Toxicology
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, metabolizes to 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), exhibiting estrogenic form and effects. Research on methoxychlor underscores its reproductive toxicity, affecting fertility and developmental stages in both genders, highlighting the need for further assessment of such compounds' significance on human health (Cummings, 1997).
Atmospheric Reactivity and Environmental Impact
Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning and wood burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, plays a crucial role in environmental science. Studies emphasize the need for more research on the atmospheric aging of biomass-burning plumes and their contributions to secondary organic aerosol (SOA) formation, pointing out significant gaps in our understanding of these compounds' ecotoxicity (Liu et al., 2022).
Neurochemistry and Neurotoxicity
The neurochemical and neurotoxic effects of MDMA (3,4-Methylenedioxymethamphetamine), a related compound to the query, have been extensively studied. MDMA's biphasic response, encompassing both acute and long-term effects, provides insights into its impact on serotonergic neurotoxicity, with implications for understanding similar compounds' neurotoxic profiles (McKenna & Peroutka, 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBPKKWIVYKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)



![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)








